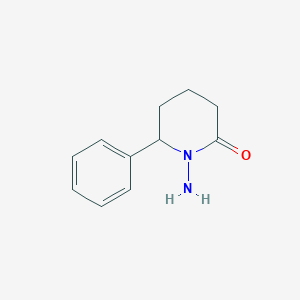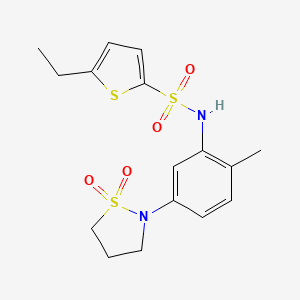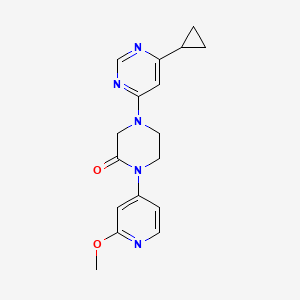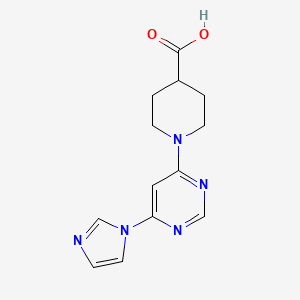
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide is a useful research compound. Its molecular formula is C24H20N2O6S and its molecular weight is 464.49. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
4-Hydroxyquinolones and their derivatives, including compounds with sulfonyl and carboxamide groups, have been synthesized through various chemical reactions. For instance, compounds closely related to the queried molecule have been synthesized to explore their structural configurations and chemical properties, highlighting the versatility of 4-hydroxyquinolines in organic synthesis (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Pharmacological Effects
Compounds with a structure similar to 4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide have shown potential pharmacological effects, such as inhibitory activities against enzymes like human carbonic anhydrase I and II, and acetylcholinesterase, suggesting their use in novel drug design due to their wide range of bioactivities (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Antimicrobial and Antifungal Activities
Some derivatives of 4-hydroxyquinolines have been assessed for their antimicrobial and antifungal activities, providing insights into their potential applications in developing new antimicrobial agents. The structure-activity relationships of these compounds are crucial for understanding their mechanism of action against various pathogens (Desai, Dodiya, & Shihora, 2011).
Anticancer Research
Certain quinoline derivatives containing sulfonyl and carboxamide moieties have been synthesized and evaluated for their cytotoxic activities against different human cancer cell lines. These compounds have shown potent cytotoxic activity and induced apoptosis in cancer cells, suggesting their potential as anticancer agents (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Advanced Materials and Applications
Quinoline derivatives have also found applications in materials science, such as in the synthesis of polymers and dyes for specific industrial applications. For instance, their incorporation into polymers has been explored for fuel cell applications, highlighting the broad utility of these compounds beyond pharmaceuticals (Li, Cui, Zhao, Wu, Fu, Yang, Shao, Zhang, Na, & Xing, 2009).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide' involves the reaction of 4-hydroxy-3-(4-methoxyphenylsulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with p-toluidine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-hydroxy-3-(4-methoxyphenylsulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxylic acid", "p-toluidine", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 4-hydroxy-3-(4-methoxyphenylsulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxylic acid and p-toluidine in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.", "Step 4: Characterize the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS RN |
892740-68-0 |
Product Name |
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide |
Molecular Formula |
C24H20N2O6S |
Molecular Weight |
464.49 |
IUPAC Name |
4-hydroxy-3-(4-methoxyphenyl)sulfonyl-N-(4-methylphenyl)-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C24H20N2O6S/c1-14-3-6-16(7-4-14)25-23(28)15-5-12-19-20(13-15)26-24(29)22(21(19)27)33(30,31)18-10-8-17(32-2)9-11-18/h3-13H,1-2H3,(H,25,28)(H2,26,27,29) |
InChI Key |
MBONVBUHFSSBED-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)OC)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2778306.png)

![2-(naphthalen-1-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2778308.png)


![2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B2778311.png)

![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778317.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2778323.png)
![N-(3-fluorophenyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2778325.png)
![methyl 5-[(E)-2-(3-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B2778328.png)